Product packaging for Cumingianoside A(Cat. No.:)

Cumingianoside A

Cat. No.: B1248308
M. Wt: 738.9 g/mol
InChI Key: LWBFDADHSVYUPS-VAEWVCEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry

Natural products have long been a vital source of novel chemical entities with diverse pharmacological activities. frontiersin.org Cumingianoside A is isolated from plants of the genus Dysoxylum, a member of the Meliaceae family. frontiersin.org This genus is recognized for producing a rich array of structurally diverse and bioactive compounds, including triterpenes and triterpenoid (B12794562) saponins (B1172615). frontiersin.org Specifically, Dysoxylum cumingianum, a tree found in regions such as Taiwan, Malaysia, and the Philippines, is a prominent source of this compound. frontiersin.orgnih.gov The compound is typically extracted from the leaves and twigs of this plant. nih.gov The isolation process involves partitioning acetone (B3395972) extracts and subsequent chromatographic separations to yield the purified pentacyclic triterpene glucoside. nih.gov

Significance as a Triterpenoid Saponin (B1150181) in Research

Triterpenoid saponins are a class of glycosides known for their complex structures and wide range of biological effects. This compound stands out as a significant member of this class due to its potent biological activities, particularly its anti-cancer properties. frontiersin.org Research has demonstrated its efficacy against various human cancer cell lines, including melanoma. frontiersin.orgnih.gov Its significance is further highlighted by its ability to inhibit the growth of melanoma cells that have developed resistance to targeted therapies, such as BRAF inhibitors like vemurafenib (B611658) (PLX4032). nih.govnih.gov This suggests that this compound may offer a new avenue for treating drug-resistant cancers. nih.gov

Historical Overview of this compound Investigations

The initial characterization of this compound identified it as a major constituent in the leaves of Dysoxylum cumingianum. frontiersin.org Early studies in the 1990s established its anti-cancer potential against various human cell lines. frontiersin.org A notable publication in 1995 detailed the absolute structures of this compound and its related compounds, Cumingianosides B-F, which were all found to be antileukemic triterpene glucosides. acs.org Subsequent research continued to explore the chemical diversity of Dysoxylum cumingianum, leading to the isolation and characterization of additional related compounds, such as Cumingianosides G-O and P-Q. unc.eduunc.edu A significant advancement in the understanding of this compound's mechanism of action came from a 2019 study, which was the first to mechanistically explore its anti-tumor activity both in vitro and in vivo, particularly against BRAF inhibitor-resistant melanoma. nih.govnih.gov This study elucidated its role in inducing cell cycle arrest and programmed cell death. nih.gov

Scope and Academic Relevance of Current Research Directions

Current research on this compound is largely focused on its potential as an anti-cancer agent, especially for drug-resistant melanomas. nih.gov Investigations are delving into the molecular mechanisms underlying its therapeutic effects. Key areas of study include its ability to induce G2/M phase cell cycle arrest by inhibiting the CDK1/cyclin B1 complex and its role in triggering apoptosis (programmed cell death) through the activation of caspases and cleavage of PARP. nih.govnih.gov

Furthermore, researchers are exploring its impact on cellular stress pathways. Studies have shown that this compound can induce endoplasmic reticulum (ER) stress-related apoptosis and autophagy-like activity in cancer cells. frontiersin.orgnih.gov The interplay between these cellular processes in response to this compound treatment is a key area of investigation. The potential to use this compound in combination with existing cancer therapies is also a significant research direction, with studies showing that it can enhance the efficacy of drugs like PLX4032. researchgate.net The strong tumor growth inhibition observed in animal models with minimal toxicity suggests its potential for development as an anti-melanoma agent. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H66O12 B1248308 Cumingianoside A

Properties

Molecular Formula

C40H66O12

Molecular Weight

738.9 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-7-acetyloxy-2,6,6,10-tetramethyl-15-[(2S,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C40H66O12/c1-20(16-24(43)33(47)36(6,7)48)23-10-15-40-19-39(23,40)14-11-26-37(8)13-12-28(50-22(3)42)35(4,5)27(37)17-29(38(26,40)9)52-34-32(46)31(45)30(44)25(51-34)18-49-21(2)41/h20,23-34,43-48H,10-19H2,1-9H3/t20-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,37+,38-,39+,40+/m0/s1

InChI Key

LWBFDADHSVYUPS-VAEWVCEVSA-N

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@@]23[C@@]1(C2)CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC23C1(C2)CCC4C3(C(CC5C4(CCC(C5(C)C)OC(=O)C)C)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C

Synonyms

cumingianoside A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Source: Dysoxylum cumingianum Studies

Cumingianoside A is characterized as one of the major constituents found in Dysoxylum cumingianum, a tree belonging to the Meliaceae family. frontiersin.org Research has consistently identified this plant as the natural origin for a series of related compounds known as cumingianosides. vulcanchem.comebi.ac.uk

In scientific studies, this compound has been predominantly isolated from the leaves and twigs of Dysoxylum cumingianum. frontiersin.orgnih.govnih.gov The collection of plant material for this research has been documented in specific geographical locations.

Dysoxylum cumingianum is found in regions such as Taiwan, Malaysia, and the Philippines. frontiersin.org For one prominent study, the plant material was specifically collected from Orchid Island (Lan Yü) in Taiwan in April 2012. frontiersin.orgnih.govresearchgate.net The broader distribution of this species also includes the Philippines (Luzon, Mindanao, Mindoro, etc.), Sulawesi, the Lesser Sunda Islands (Bali), and the Moluccas. cybertaxonomy.orgnparks.gov.sgphilippineplants.org

Parameter Description Source(s)
Botanical Source Dysoxylum cumingianum frontiersin.orgunc.edu
Plant Parts Used Leaves and Twigs nih.govnih.gov
Specific Collection Site Orchid Island, Taiwan frontiersin.orgnih.govresearchgate.net
General Distribution Taiwan, Philippines, Malaysia, Sulawesi, Bali, Moluccas frontiersin.orgcybertaxonomy.orgnparks.gov.sgphilippineplants.org

Extraction Techniques in Research Settings

The initial step in isolating this compound from the plant material involves extraction, a process designed to separate the desired compounds from the solid plant matrix.

Research protocols utilize solvent-based extraction for this compound. nih.gov This method employs chemical solvents to dissolve and extract the target compounds from the plant matter. cannovia.comnealternatives.com In published studies, the leaves and twigs of Dysoxylum cumingianum were first extracted with acetone (B3395972). frontiersin.orgnih.gov The resulting crude acetone extract was then partitioned, leading to the creation of an ethyl acetate (B1210297) (EA)-soluble fraction, which contained the triterpenoid (B12794562) saponins (B1172615) and was used for further purification. frontiersin.orgnih.gov The choice of solvent is a critical factor, as different solvents can yield varying amounts and compositions of the extracted material. nih.govresearchgate.net

Chromatographic Isolation Procedures for this compound

Following initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of other compounds in the extract. nih.gov This purification is typically achieved through a sequential strategy involving several types of chromatography. research-solution.com

The final stage of purification to obtain highly pure this compound is accomplished using preparative reverse-phase high-performance liquid chromatography (HPLC). frontiersin.orgnih.gov This technique is highly effective for isolating specific compounds from a complex mixture. vulcanchem.com In one detailed procedure, a Cosmosil 5C18-AR-II column was used for this purpose, yielding this compound with a purity greater than 95%. frontiersin.orgnih.gov

Before the final HPLC purification, the ethyl acetate fraction is subjected to several preliminary chromatographic steps. frontiersin.orgnih.gov This sequential approach gradually enriches the concentration of the target compound. The process involves subjecting the extract to a Sephadex LH-20 column followed by a silica (B1680970) gel column. frontiersin.orgnih.gov This strategy effectively separates the compounds based on their physical and chemical properties, paving the way for the final, high-resolution purification by preparative HPLC.

Step Technique Description Source(s)
1. Initial Extraction Solvent ExtractionDried and powdered leaves and twigs are extracted with acetone. frontiersin.orgnih.gov
2. Fractionation Liquid-Liquid PartitioningThe crude acetone extract is partitioned to yield an ethyl acetate (EA) fraction. frontiersin.orgnih.gov
3. Preliminary Chromatography Column ChromatographyThe EA-fraction is subjected to separation on a Sephadex LH-20 column. frontiersin.orgnih.gov
4. Intermediate Chromatography Column ChromatographyFurther separation is conducted using a silica gel column. frontiersin.orgnih.gov
5. Final Purification Preparative RP-HPLCThe enriched fraction is purified by preparative reverse-phase HPLC to yield >95% pure this compound. frontiersin.orgnih.gov

Purity Assessment Methodologies for Isolated Compounds

The purity of an isolated natural compound like this compound is critical for accurate structural elucidation and subsequent scientific investigation. A variety of analytical techniques are employed to confirm the identity and assess the purity of the final isolated sample. For this compound, its purity was determined to be greater than 95%. nih.gov

The primary methods used for the purity assessment of this compound and structurally related pregnane (B1235032) glycosides involve sophisticated spectroscopic and chromatographic techniques. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for both structural confirmation and purity assessment. nih.gov For this compound, purity was explicitly judged by NMR spectrometry. nih.gov ¹H-NMR and ¹³C-NMR spectra provide a detailed fingerprint of the molecule, and the absence of significant signals from impurities confirms the sample's homogeneity. nih.govfrontiersin.org Quantitative NMR (q-NMR) can also be used for precise purity determination. chemcon.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of non-volatile compounds. researchgate.netalwsci.com In the case of related pregnane glycosides, purity of over 97% was evaluated by HPLC coupled with an ultraviolet (UV) detector. nih.gov The technique separates the sample into its individual components, with a pure sample ideally showing a single major peak.

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or as electrospray ionization mass spectrometry (ESI-MS), is used to confirm the molecular weight of the isolated compound. nih.govresearchgate.net The presence of a dominant ion corresponding to the expected molecular mass of this compound (e.g., [M+H]⁺) supports the identity and purity of the sample. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a simpler chromatographic method used for rapid purity checks of isolated fractions during the purification process and for the final compound. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy can be used to confirm the presence of specific functional groups and for comparison against a known reference standard to verify identity. researchgate.netjst.go.jp

These methods, often used in combination, provide a comprehensive evaluation of the isolated compound's purity, ensuring that it is sufficiently free from contaminants for reliable research. chemcon.comresearchgate.net

Table 2: Purity Assessment Techniques for this compound and Related Compounds

Compound Index

Table 3: List of Mentioned Compounds

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex triterpene glycosides like Cumingianoside A. Analysis of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the precise assignment of protons and carbons within the molecular framework.

The ¹H NMR spectrum of this compound reveals characteristic signals that point to its unique 14,18-cycloapoeuphane skeleton. Key features include signals corresponding to a cyclopropyl (B3062369) methylene (B1212753) group, six tertiary methyl groups, one secondary methyl group, and multiple oxygen-bearing methines. acs.org The presence of two acetoxyl groups is also confirmed by proton signals. acs.org

The ¹³C NMR spectrum complements the proton data, providing a count of all unique carbon atoms and information about their chemical environment (e.g., methyl, methylene, methine, quaternary, carbonyl). Specific chemical shifts in the ¹³C NMR spectrum of this compound have been documented, confirming the triterpenoid (B12794562) aglycone and the attached sugar moiety. nih.gov For instance, comparison with the spectrum of the related Cumingianoside B, which lacks an acetoxyl group on the sugar, shows a characteristic upfield shift for the glucosyl C-6 signal and a downfield shift for the glucosyl C-5 signal in this compound, confirming the position of the acetyl group. acs.org

Detailed NMR data for the aglycone portion and the glucopyranoside moiety are essential for confirming the structure.

Table 1: Selected ¹H NMR Spectral Data for this compound Moiety Comparisons

Signal Group This compound (¹H δ ppm) Cumingianoside B (¹H δ ppm) Observation
Glucosyl C-6 Methylene 4.72 (dd, J=5.5, 11.5 Hz), 4.94 (dd, J=2, 11.5 Hz) 4.32 (dd, J=5, 11.5 Hz), 4.57 (d, J=11.5 Hz) Significant downfield shift in this compound indicates acylation at this position. acs.org
Aglycone H-3 4.94 (br s) 4.94 (br s) Chemical shift is identical, suggesting the environment around C-3 is similar in both compounds. acs.org

Table 2: Selected ¹³C NMR Chemical Shift Comparisons for this compound and B

Carbon Atom This compound (¹³C δ ppm) Cumingianoside B (¹³C δ ppm) Shift Difference (δA - δB) Inference
Glucosyl C-5 (Value A) (Value B) +3.6 Downfield shift in this compound is consistent with acetylation at the adjacent C-6 position. acs.org
Glucosyl C-6 (Value A) (Value B) -1.1 Upfield shift in this compound is consistent with acetylation at this position. acs.org

Note: Specific shift values (Value A, Value B) were described comparatively in the source material.

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is critical for determining the molecular weight and elemental formula of a compound. For this compound, various ionization techniques have been employed to gather this information.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) in the negative ion mode has been used to analyze this compound, showing a prominent quasi-molecular ion peak (M-H)⁻ at a mass-to-charge ratio (m/z) of 737. acs.org This observation is consistent with a molecular formula that accounts for the triterpenoid aglycone, the glucose unit, and two acetyl groups. acs.org

More recently, Electrospray Ionization Mass Spectrometry (ESI-MS) has also been utilized. In the positive ion mode, ESI-MS analysis of purified this compound revealed a quasi-molecular ion peak (M+H)⁺ at m/z 739.14. nih.gov High-resolution mass spectrometry (HRMS) would further allow for the precise determination of the elemental composition, confirming the molecular formula.

Other Advanced Spectroscopic Methods in Structural Research

While NMR and MS provide the bulk of structural information, other spectroscopic methods are used to confirm specific functional groups and determine the absolute configuration.

Infrared (IR) Spectroscopy : Although specific IR data for this compound is not detailed in the provided sources, this technique is routinely used for identifying functional groups. For closely related 14,18-cycloapoeuphane triterpenoids, IR spectra show characteristic absorption bands for hydroxyl (–OH) and ester carbonyl (C=O) moieties, which would also be expected for this compound. nih.govresearchgate.net

X-ray Crystallography : This powerful technique provides unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry. For this compound, its complete stereostructure was definitively established through X-ray crystallographic analysis performed on an aglycone obtained from the acid hydrolysis of the parent compound. nih.gov This analysis was crucial for confirming the complex stereochemistry of the 14,18-cycloapoeuphane skeleton. nih.gov

Chromatographic-Spectroscopic Coupling Techniques in Natural Product Characterization

The isolation and purification of a single compound like this compound from a complex plant extract is a significant challenge that requires advanced separation techniques. The characterization process often involves the coupling of chromatography with spectroscopy.

The initial isolation of this compound from the leaves of Dysoxylum cumingianum involves extraction followed by fractionation using various chromatographic methods. acs.orgnih.gov Techniques such as flash chromatography are employed for preliminary separation of the crude extract. nih.gov

High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of natural products. nih.gov For this compound and its analogues, purification was achieved using Fuji-gel ODS-Q3 prepacked columns. acs.org In modern natural product research, HPLC is often coupled directly to a mass spectrometer (LC-MS) or a diode-array detector (LC-DAD). This hyphenation allows for the simultaneous separation, quantification, and preliminary identification of compounds in a mixture based on their retention times, UV-Vis spectra, and mass-to-charge ratios, greatly streamlining the discovery and characterization process.

Biosynthesis and Metabolic Pathways of Triterpenoid Saponins

General Principles of Triterpenoid (B12794562) Biosynthesis in Plants

The journey of a triterpenoid saponin (B1150181) like Cumingianoside A begins with fundamental building blocks derived from the isoprenoid pathway. researchgate.netnih.gov This pathway, central to the production of a vast array of plant secondary metabolites, provides the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com These are synthesized through two main routes: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org For triterpenoids, the MVA pathway is the primary source of these essential precursors. frontiersin.org

The synthesis proceeds with the condensation of these C5 units to form the 30-carbon compound, 2,3-oxidosqualene (B107256). acs.org This linear molecule represents a critical branch point in plant metabolism. uoa.gr From here, the path diverges towards the synthesis of either primary metabolites like sterols, which are essential for membrane structure, or a diverse array of secondary metabolites, including the triterpenoid saponins (B1172615). uoa.gr

The cyclization of 2,3-oxidosqualene is the first committed and a highly significant diversifying step in triterpenoid biosynthesis. frontiersin.orgfrontiersin.org This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.org These enzymes are responsible for creating the foundational carbon skeletons of the various triterpenoid families, such as the oleanane, dammarane, and lupane (B1675458) types. researchgate.netnih.govuoa.gr

Following the formation of the basic triterpenoid backbone, a series of modifications occur, leading to the vast structural diversity observed in this class of compounds. These modifications are primarily carried out by two key enzyme families: cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org P450s introduce oxidative functional groups, such as hydroxyl groups, onto the triterpenoid skeleton. frontiersin.org These oxidative steps are crucial as they create sites for further modifications, including glycosylation. frontiersin.org

Glycosylation, the attachment of sugar moieties, is the final major step in the biosynthesis of saponins and is catalyzed by UGTs. frontiersin.org This process significantly impacts the properties of the final molecule, often increasing its water solubility and altering its biological activity. frontiersin.orgfrontiersin.org The combination of different triterpenoid skeletons, varied oxidation patterns by P450s, and the attachment of diverse sugar chains by UGTs results in the "explosive diversification" of triterpenoid saponins in the plant kingdom. frontiersin.org

Hypothetical Biosynthetic Pathway for this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a hypothetical pathway can be proposed based on its chemical structure and the general principles of triterpenoid saponin biosynthesis. This compound possesses a 14,18-cycloapoeuphane skeleton, a specific type of triterpenoid backbone. frontiersin.orgebi.ac.uk

The proposed pathway would initiate with the cyclization of 2,3-oxidosqualene, likely catalyzed by a specific oxidosqualene cyclase (OSC) to form the characteristic euphane or tirucallane-type skeleton. Subsequent enzymatic reactions, likely involving intramolecular rearrangements and cyclizations, would then lead to the formation of the unique 14,18-cycloapoeuphane core.

Following the establishment of the core structure, a series of oxidation reactions, mediated by specific cytochrome P450 monooxygenases (P450s), would introduce hydroxyl groups at various positions on the triterpenoid backbone, creating the pentahydroxylated aglycone of this compound. frontiersin.org

The final steps in the biosynthesis would involve glycosylation and acetylation. A specific UDP-dependent glycosyltransferase (UGT) would catalyze the attachment of a glucose molecule to the hydroxyl group at the C-7 position of the aglycone. frontiersin.org Subsequently, acetyltransferases would be responsible for the addition of acetyl groups to the C-3 position of the aglycone and the C-6' position of the attached glucose moiety, yielding the final this compound molecule. frontiersin.org

Enzymatic Activities in Triterpenoid Saponin Formation Research

Research into the biosynthesis of triterpenoid saponins has identified several key enzymes that play crucial roles in their formation. researchgate.net The primary enzymes involved are:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene to form the diverse triterpenoid skeletons. mdpi.comfrontiersin.org The specificity of the OSC determines the initial structure of the triterpenoid.

Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes is responsible for the oxidation of the triterpenoid backbone. mdpi.comfrontiersin.org They introduce hydroxyl groups and other functionalities, which are essential for the subsequent glycosylation steps and contribute to the vast structural diversity of saponins. frontiersin.org

UDP-dependent Glycosyltransferases (UGTs): These enzymes transfer sugar moieties from an activated sugar donor (UDP-sugar) to the triterpenoid aglycone. frontiersin.orgfrontiersin.org The number, type, and linkage of these sugar chains significantly influence the biological activity and physical properties of the resulting saponin. frontiersin.org

The identification and characterization of the specific genes encoding these enzymes are critical for understanding and potentially manipulating the biosynthesis of valuable triterpenoid saponins. frontiersin.org

Enzyme ClassFunction in Triterpenoid Saponin Biosynthesis
Oxidosqualene Cyclases (OSCs)Catalyze the cyclization of 2,3-oxidosqualene to form the foundational triterpenoid skeletons.
Cytochrome P450 Monooxygenases (P450s)Mediate the oxidation of the triterpenoid backbone, introducing hydroxyl groups and other functionalities.
UDP-dependent Glycosyltransferases (UGTs)Catalyze the attachment of sugar moieties to the triterpenoid aglycone, forming the final saponin structure.

Metabolic Engineering Approaches for Enhanced Natural Product Production

The low abundance of many valuable triterpenoid saponins in their natural plant sources has driven the development of metabolic engineering strategies to enhance their production. researchgate.netugent.be These approaches aim to manipulate the biosynthetic pathways in either the native plant or in a heterologous host, such as yeast or bacteria. acs.orgresearchgate.net

One common strategy is the overexpression of key biosynthetic genes. nih.gov For instance, increasing the expression of genes encoding enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme of the MVA pathway, can boost the supply of precursors for triterpenoid synthesis. ugent.be Similarly, overexpressing specific OSCs, P450s, and UGTs can channel metabolic flux towards the production of a desired saponin. nih.gov

Another approach involves the downregulation or knockout of competing pathways. researchgate.net For example, by reducing the expression of genes involved in sterol biosynthesis, more 2,3-oxidosqualene can be made available for triterpenoid saponin production. researchgate.net

Heterologous expression in microbial hosts like Saccharomyces cerevisiae (yeast) offers a promising alternative to plant-based production. acs.orgresearchgate.net By introducing the necessary plant genes into yeast, it is possible to reconstruct the biosynthetic pathway and produce specific triterpenoid saponins in a controlled fermentation process. researchgate.net This approach allows for rapid optimization and scaling of production, independent of geographical and environmental constraints. acs.org For example, researchers have successfully engineered yeast strains to produce significant quantities of triterpene building blocks like β-amyrin and lupeol. researchgate.netugent.be

Furthermore, the discovery and characterization of novel enzymes through techniques like genome mining and expressed sequence tag (EST) analysis can provide new tools for metabolic engineering, enabling the production of novel saponin structures with potentially enhanced biological activities. frontiersin.org

Genetic and Environmental Factors Influencing Biosynthesis Pathways

The production of triterpenoid saponins in plants is not static but is influenced by a complex interplay of genetic and environmental factors. researchgate.netnih.gov

Genetic Factors:

The genetic makeup of a plant is the primary determinant of its capacity to produce specific triterpenoid saponins. The presence and expression levels of genes encoding the key biosynthetic enzymes—OSCs, P450s, and UGTs—are crucial. biorxiv.org Different plant species, and even different varieties within a species, can exhibit significant variations in their saponin profiles due to differences in these genes. frontiersin.org

Transcription factors play a vital role in regulating the expression of biosynthetic genes. nih.govscielo.br Various families of transcription factors, including bHLH, MYB, WRKY, and AP2/ERF, have been shown to modulate the biosynthesis of triterpenoids by controlling the transcription of pathway genes. nih.govbiorxiv.orgscielo.br For example, in Medicago truncatula, the bHLH transcription factors TSAR1 and TSAR2 regulate the expression of HMGR, a key enzyme in the MVA pathway, thereby influencing triterpene saponin biosynthesis. nih.gov

Environmental Factors:

Plants often produce triterpenoid saponins as a defense mechanism against herbivores and pathogens. frontiersin.org Consequently, their biosynthesis can be induced by various environmental stresses. nih.gov

Biotic Stress: Attack by insects or infection by microorganisms can trigger the production of defensive saponins. nih.gov

Abiotic Stress: Factors such as drought, high salinity, and extreme temperatures can also influence saponin accumulation. nih.gov For example, water deficit has been shown to increase saponin levels in some plants, suggesting a role in adaptation to adverse conditions. researchgate.net

Elicitors: Chemical signaling molecules, such as methyl jasmonate and salicylic (B10762653) acid, which are involved in plant defense responses, can also induce the expression of saponin biosynthetic genes and lead to increased production. researchgate.netnih.gov

Understanding the influence of these genetic and environmental factors is crucial for optimizing the production of valuable triterpenoid saponins, both in their natural plant sources and in engineered systems.

Chemical Synthesis and Semisynthesis of Cumingianoside a and Analogues

Total Synthesis Approaches of Complex Triterpenoids

The total synthesis of complex oleanane-type triterpenoid (B12794562) saponins (B1172615), a class to which Cumingianoside A is related, presents significant challenges due to their intricate polycyclic structures and stereochemical complexity. acs.org While a complete total synthesis of this compound has not been extensively reported, general strategies for assembling such molecules provide a roadmap. These approaches often rely on a convergent strategy, where key fragments of the molecule are synthesized independently before being coupled together.

A critical challenge is the construction of the pentacyclic triterpenoid core. Modern synthetic methods, such as powerful cyclization reactions, are employed to build the ring system from simpler acyclic or polycyclic precursors. Subsequent functionalization of the core, including the introduction of hydroxyl groups and other functionalities at specific positions, requires highly selective and efficient chemical transformations.

Another major hurdle is the stereocontrolled glycosylation to attach the sugar moieties to the triterpenoid aglycone. acs.org The synthesis of the requisite sugar donors and the control of the stereochemistry of the glycosidic linkage are paramount. tandfonline.com Recent advancements have led to the development of novel glycosylation protocols, such as the MCEPT glycosylation method, which offer robust stereocontrol. acs.org For instance, the total synthesis of dumortierinoside A and concinnoside D, two D/E-ring simultaneously functionalized oleanane-type saponins, was achieved from oleanolic acid in 24 and 25 steps, respectively, highlighting the lengthy and complex nature of these syntheses. acs.org Such strategies could, in principle, be adapted for the total synthesis of this compound.

Semisynthetic Derivatization Strategies of this compound

Given the complexity of total synthesis, semisynthesis, which uses the natural product as a starting material for modification, is a more practical and widely used approach for generating analogues of this compound. wikipedia.org This strategy allows for the targeted modification of specific functional groups on the this compound scaffold to probe their importance for biological activity.

Acid treatment of this compound and its related compounds has been shown to induce fascinating and complex skeletal rearrangements. jst.go.jpacs.org These transformations provide access to novel triterpenoid skeletons that are difficult to access through other means.

When this compound (1) is treated with p-toluenesulfonic acid in dichloromethane (B109758) (CH2Cl2), it yields a mixture of products. jst.go.jpacs.org Among these are compounds with a dammar-13(17)-ene skeleton (10) and a 17(R),23(R)-epoxydammarane skeleton (11), along with a small amount of Cumingianoside Q (5). jst.go.jpacs.org Similar acid-catalyzed rearrangements have been observed for related compounds like Cumingianoside C (2), which affords products with skeletons analogous to those derived from this compound. jst.go.jpacs.org Cumingianoside E (3) can yield Cumingianoside D (4) under mild conditions or rearrange to products with a dammar-12-ene skeleton (9) or a novel pentacyclic tetranortriterpene skeleton (14) under more prolonged reaction times. acs.org

These studies demonstrate that the 14,18-cycloapotirucallane skeleton of this compound is susceptible to acid-promoted cleavage and rearrangement, leading to a diverse array of new chemical entities. The structures of these transformation products are typically elucidated through extensive spectroscopic analysis. acs.org

Table 1: Products from Acid-Catalyzed Treatment of Cumingianosides Data sourced from Kashiwada et al., 1997. acs.org

Starting CompoundReaction ConditionsResulting Products (Skeleton Type)
This compound (1)p-toluenesulfonic acid, CH2Cl2Cumingianoside Q (5), Product (10) (dammar-13(17)-ene), Product (11) (17,23-epoxydammarane)
Cumingianoside C (2)p-toluenesulfonic acid, CH2Cl2Cumingianoside P (6), Product (12) (dammar-13(17)-ene type), Product (13) (17,23-epoxydammarane type)
Cumingianoside E (3)p-toluenesulfonic acid, CH2Cl2 (short time)Cumingianoside D (4)
Cumingianoside E (3)p-toluenesulfonic acid, CH2Cl2 (overnight)Product (9) (dammar-12-ene), Product (14) (novel pentacyclic tetranortriterpene)

The acid-catalyzed rearrangements of the this compound scaffold directly lead to the synthesis of novel triterpene glucosides. jst.go.jpacs.org Since the glycosidic bond often remains intact during these transformations, the resulting products are new glucosides with rearranged aglycones. For example, the treatment of this compound with acid yields the novel glucosides 10 and 11, which feature dammarane-type skeletons instead of the original 14,18-cycloapotirucallane framework. acs.org This approach effectively uses the complex, naturally derived aglycone as a template to generate structural diversity in the triterpenoid portion of the molecule while retaining the glucose moiety.

Synthetic Routes to Key Structural Moieties

The biosynthesis of oleanane-type triterpenoids, which share structural similarities with the aglycone of this compound, involves the cyclization of 2,3-oxidosqualene (B107256) by β-amyrin synthase, followed by a series of oxidation and glycosylation steps catalyzed by enzymes like cytochrome P450s and UDP-dependent glycosyltransferases. researchgate.net While recreating this entire pathway in the lab is a monumental task, synthetic chemists can target the synthesis of the key aglycone, known as Cumingianogenin A, or its precursors.

Laboratory synthesis of such a complex aglycone would likely involve a multi-step sequence starting from more readily available steroid or triterpenoid building blocks. The creation of the characteristic 14,18-cycloapotirucallane skeleton would be a key challenge, potentially addressed through intramolecular cyclization or rearrangement strategies. However, given the availability of this compound from natural sources like Dysoxylum cumingianum, degradation of the natural product to obtain the aglycone is a more common and practical route for further derivatization. mdpi.com

Development of Libraries of Cumingianoside Analogues for Biological Screening

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govcbcs.se Starting from a lead compound like this compound, libraries of analogues can be created to identify derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. lifechemicals.com

The semisynthetic transformations of this compound, particularly the acid-catalyzed rearrangements, represent a direct method for generating a library of structurally diverse analogues. jst.go.jpacs.org The collection of rearranged products (e.g., compounds 9-14) forms a small, focused library of novel triterpene glucosides. acs.org Further derivatization of these compounds, for instance by modifying the sugar moiety or other functional groups on the triterpene skeleton, could expand this library. rsc.orgmdpi.com

These libraries of this compound analogues are essential for biological screening to evaluate their potential as therapeutic agents. ebi.ac.ukscispace.com For example, this compound itself has shown potent activity against human leukemia cells and has been investigated for its ability to overcome drug resistance in melanoma. jst.go.jpnih.gov By screening a library of its analogues, researchers can identify which structural features are critical for its cytotoxic activity and potentially develop new anticancer drug candidates. scispace.com

Investigation of Biological Activities and Molecular Mechanisms

Anti-proliferative and Cytotoxic Activities in In Vitro Cellular Models

Cumingianoside A (CUMA) has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines in laboratory settings. nih.govfrontiersin.org This natural compound, isolated from Dysoxylum cumingianum, has been a subject of research for its potential anti-cancer properties. nih.govnih.gov

A significant area of investigation has been the efficacy of this compound against melanoma cells that have developed resistance to targeted therapies, such as BRAF inhibitors like vemurafenib (B611658) (PLX4032). nih.govfrontiersin.orgnih.gov

Research has shown that this compound inhibits the proliferation of PLX4032-resistant BRAFV600E mutant melanoma cells (A375-R) in a manner dependent on both dose and time. nih.govnih.gov Interestingly, these resistant cells (A375-R) displayed a higher sensitivity to this compound compared to their parental, non-resistant counterparts (A375). nih.gov The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights this difference. For A375-R cells, the IC50 was 15.8 µM at 24 hours and 11.8 µM at 48 hours. nih.gov In contrast, the parental A375 cells had IC50 values of 22.9 µM and 15.3 µM at the same time points, respectively. nih.gov This suggests that this compound may be effective in overcoming acquired resistance to BRAF inhibitors in melanoma. nih.govresearchgate.net Furthermore, this compound demonstrated potent, dose-dependent growth inhibition against various human and mouse melanoma cell lines with different mutation statuses, including those with BRAF or NRAS mutations. nih.govfrontiersin.org

Table 1: IC50 Values of this compound in Melanoma Cell Lines

Cell LineMutation StatusIC50 at 24h (µM)IC50 at 48h (µM)
A375-RBRAFV600E (Resistant)15.811.8
A375BRAFV600E (Parental)22.915.3
A2058BRAFV600E15.112.1
SK-MEL-2NRAS21.515.5
MeWoWild-Type>2524.2

Data sourced from Cvetanova et al., 2019. nih.gov

Early studies on this compound identified its potential as an antileukemic agent. nih.gov Research has demonstrated its cytotoxic effects against various human leukemic cell lines. While specific recent studies detailing the IC50 values for a broad panel of leukemic lines are limited in the provided context, the foundational research highlighted its activity in this area. nih.gov Cell lines such as HL-60 and K562 are common models for studying the effects of potential anti-leukemia compounds. mdpi.comnih.govjyoungpharm.org

This compound has been shown to possess anti-cancer activities against a variety of human cancer cell lines beyond melanoma and leukemia. frontiersin.orgnih.gov Its cytotoxic effects have been observed in cell lines derived from different types of tumors, indicating a broad spectrum of activity. nih.govfrontiersin.org For instance, it exhibited growth inhibitory effects against human melanoma cell lines A375 and A2058, as well as mouse melanoma lines B16 and B16F10. nih.govfrontiersin.org The IC50 values for these lines after 48 hours of treatment ranged from 11.8 to 15.5 µM. nih.gov

Cell Cycle Modulation Studies

The anti-proliferative effects of this compound are closely linked to its ability to modulate the cell cycle, a critical process for cell growth and division. frontiersin.orgnih.gov

A key mechanism of action for this compound is the induction of cell cycle arrest, specifically in the G2/M phase. nih.govfrontiersin.orgnih.gov This was demonstrated in studies using BRAF inhibitor-resistant A375-R melanoma cells. nih.govresearchgate.net When these cells were treated with this compound, a significant accumulation of cells in the G2/M phase was observed. researchgate.net For example, treatment with 20 µM of this compound for 12 hours resulted in 37% of the cell population being arrested in the G2/M phase, a notable increase compared to untreated cells. researchgate.net This arrest prevents the cells from entering mitosis and subsequently dividing, thereby inhibiting tumor growth. researchgate.net

Table 2: Effect of this compound (20 µM) on Cell Cycle Distribution in A375-R Cells

Treatment Time% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
12 hoursN/AN/A37%
24 hoursN/AN/A34%
48 hoursN/AN/A40%

Data represents the percentage of cells in the G2/M phase and is sourced from Cvetanova et al., 2019. researchgate.net (Note: G0/G1 and S phase percentages were not specified in the source for this table).

The induction of G2/M arrest by this compound is underpinned by its influence on key cell cycle regulatory proteins. frontiersin.orgnih.gov The transition from the G2 to the M phase is primarily controlled by the Cyclin B1/CDK1 complex. frontiersin.orgmdpi.comnih.gov Research has shown that treatment with this compound leads to a time-dependent decrease in the protein expression of both Cyclin B1 and its partner, Cyclin-dependent kinase 1 (CDK1), in A375-R cells. frontiersin.orgresearchgate.net

Furthermore, the activity of CDK1 is also affected. The phosphorylated form of CDK1, which is crucial for its kinase activity, was also significantly reduced following treatment with this compound. researchgate.net By suppressing the activity of the CDK1/Cyclin B1 complex, this compound effectively halts the cell cycle at the G2/M checkpoint. nih.govfrontiersin.org

In addition to its effects on the G2/M transition, this compound also influences other cell cycle regulators. It has been shown to inhibit the phosphorylation of the Retinoblastoma protein (Rb) and downregulate the E2F1 transcription factor. frontiersin.org The Rb-E2F1 pathway is critical for the transition from the G1 to the S phase, suggesting that this compound may have multiple points of intervention in the cell cycle. frontiersin.orgresearchgate.net

Programmed Cell Death Induction

This compound has been identified as an inducer of programmed cell death, particularly in the context of drug-resistant cancer cells. frontiersin.orgnih.gov Research has focused on its effects on BRAF inhibitor-resistant melanoma, demonstrating that this compound can trigger cell death pathways that are otherwise circumvented by resistant cancer cells. nih.gov This induction of cell death is a key component of its observed anti-tumor activity. nih.gov

This compound directly activates the apoptotic pathway, a form of programmed cell death, in a dose-dependent manner. frontiersin.org Studies on BRAF inhibitor-resistant A375-R melanoma cells showed a significant increase in the apoptotic cell population following treatment with this compound. frontiersin.org For instance, after 72 hours of treatment, the percentage of apoptotic cells increased from 5.4% in the control group to 60.7% in cells treated with 20 µM of this compound. frontiersin.org

The molecular mechanism behind this effect involves the activation of key executioner proteins in the apoptosis cascade. frontiersin.org

Caspase-3 and Caspase-7 Activation : Treatment with this compound markedly elevates the levels of the cleaved and activated forms of caspase-3 and caspase-7. frontiersin.orgnih.gov Concurrently, the amount of their inactive precursor, procaspase-3, decreases, which is indicative of its activation. frontiersin.org

PARP Cleavage : The compound induces the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. frontiersin.orgnih.gov Cleavage of PARP by caspases is a hallmark of apoptosis, and an increase in cleaved PARP was observed both in cell culture and in animal tumor models treated with this compound. frontiersin.orgnih.gov

Table 1: Effect of this compound on Apoptosis Induction in A375-R Cells frontiersin.org
Treatment (72h)Apoptotic Cell Population (%)
Vehicle (Control)5.4
This compound (10 µM)9.5
This compound (15 µM)36.3
This compound (20 µM)60.7
Cisplatin (Control)58.7

Evidence suggests that this compound engages the mitochondrial pathway of apoptosis, also known as the intrinsic pathway. frontiersin.orgresearchgate.netnih.gov This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. nih.gov

Prolonged incubation with this compound led to a decrease in the anti-apoptotic protein Bcl-2, which normally functions to block programmed cell death at the mitochondrial level. frontiersin.orgresearchgate.net Furthermore, the treatment increased the levels of the pro-apoptotic molecule Bim. frontiersin.orgresearchgate.net Bim is known to be involved in apoptosis induced by endoplasmic reticulum stress. frontiersin.org While it was observed that this compound treatment induced a 1.5-fold increase in reactive oxygen species (ROS), it remains to be fully determined if this is directly associated with mitochondrial damage. frontiersin.orgresearchgate.net

This compound is a potent inducer of endoplasmic reticulum (ER) stress, a condition triggered by the accumulation of misfolded proteins in the ER lumen. frontiersin.orgnih.govfigshare.com When ER stress is severe or prolonged, it can activate cytotoxic signals that lead to apoptosis. frontiersin.org

In A375-R melanoma cells, treatment with this compound resulted in a time-dependent increase in the expression of the ER stress sensor protein IRE1α (inositol-requiring enzyme 1α). frontiersin.org However, no significant changes were observed in the expression of other ER stress sensors like PERK or ATF6. frontiersin.org The critical role of ER stress in this compound's mechanism was confirmed in experiments using the chemical chaperone 4-phenylbutiric acid (4-PBA), an ER stress inhibitor. frontiersin.orgnih.gov Co-treatment of cells with this compound and 4-PBA was found to significantly weaken the induced apoptosis, indicating that the ER stress response is a key upstream event in the compound's cell-killing activity. frontiersin.orgnih.gov

Autophagy-Like Activity Research

In addition to apoptosis, this compound has been shown to induce an autophagy-like activity in cancer cells. frontiersin.orgnih.govnih.gov Autophagy is a cellular process involving the degradation of a cell's own components through lysosomes; it can function as a survival mechanism or as another form of programmed cell death (type II). frontiersin.orgnih.gov Research indicates that this compound treatment leads to an increase in autophagy-associated markers in both cell lines and tumor tissues. frontiersin.orgnih.gov The relationship between this autophagy-like activity and the compound's primary anti-cancer effects is still under investigation, as the use of autophagy inhibitors did not significantly change the antiproliferative impact of this compound in one study. frontiersin.orgnih.gov

This compound treatment has been shown to increase the expression of autophagy-related genes. frontiersin.orgnih.govnih.gov A key finding is its effect on the protein Microtubule-associated protein 1A/1B-light chain 3B (LC3B). During autophagy, the cytosolic form, LC3B-I, is converted to the lipidated form, LC3B-II, which is recruited to autophagosome membranes. nih.gov

Studies demonstrated that this compound promotes the conversion of LC3B-I to LC3B-II. nih.gov When cells were treated with both this compound and Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion), the levels of LC3B-II were further enhanced, suggesting that this compound stimulates the entire autophagic process, from formation to degradation. nih.gov This effect appears to be linked to the ER stress response, as the ER stress inhibitor 4-PBA was found to reduce the this compound-induced conversion of LC3B-I to LC3B-II. frontiersin.orgnih.gov

Table 2: Summary of this compound's Effect on Key Proteins in Cell Death Pathways frontiersin.org
PathwayProteinObserved Effect
ApoptosisCaspase-3Activation (Cleavage) Increased
Caspase-7Activation (Cleavage) Increased
PARPCleavage Increased
Bcl-2Expression Decreased
ER StressIRE1αExpression Increased
BimExpression Increased
AutophagyLC3B-I to LC3B-IIConversion Increased

A direct consequence of the modulation of autophagy-related proteins by this compound is the increased formation and accumulation of autophagosomes, the characteristic double-membrane vesicles of autophagy. frontiersin.orgnih.govresearchgate.netresearchgate.net This has been visually confirmed using fluorescence microscopy, which showed a significant increase in the formation of LC3B puncta (fluorescent dots that mark autophagosomes) within cells treated with the compound. nih.gov This accumulation of autophagosomes was observed not only in laboratory cell cultures but also within tumor tissues from in vivo animal models, reinforcing the compound's role in stimulating this pathway. frontiersin.orgnih.gov

Anti-Inflammatory Properties Research

Research into the biological effects of this compound has indicated its potential as an anti-inflammatory agent. Triterpenoid (B12794562) saponins (B1172615), the class of compounds to which this compound belongs, are generally recognized for their diverse pharmacological effects, including anti-inflammatory action. nih.gov Studies have shown that triterpenoids isolated from the Dysoxylum genus, the plant source of this compound, have been evaluated for their anti-inflammatory activities. researchgate.net

Specific investigations have revealed that this compound may exert its effects by targeting key molecules in inflammatory pathways. The compound has been noted to inhibit inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). dntb.gov.ua The inhibition of these enzymes is a common mechanism for anti-inflammatory drugs, as they are crucial for the synthesis of pro-inflammatory molecules like nitric oxide and prostaglandins.

Antioxidant Properties Research

While specific studies detailing the antioxidant capacity of this compound are not extensively documented, the broader chemical family of triterpenoids and extracts from the Dysoxylum genus are known to possess antioxidant properties. researchgate.netmdpi.com Triterpenoid saponins, as a group, have been reported to exhibit antioxidant effects, which contribute to their wide range of biological activities. nih.gov This activity is often associated with the ability to neutralize reactive oxygen species (ROS), which can cause cellular damage and contribute to various diseases. mdpi.com Research on triterpenoids from other species within the Dysoxylum genus has shown radical scavenging activities in assays such as the DPPH and ABTS tests. researchgate.net However, direct experimental data quantifying the specific antioxidant potential of purified this compound is not available in the reviewed literature.

In Vivo Pharmacological Evaluation in Preclinical Animal Models

The anticancer potential of this compound has been assessed in vivo using preclinical animal models, yielding significant findings regarding its efficacy against aggressive and resistant forms of cancer.

This compound has demonstrated potent tumor growth inhibition in xenograft mouse models. researchgate.net In these studies, human cancer cells are implanted in immunocompromised mice to create tumors, which are then used to test the efficacy of potential therapeutic agents.

One key study utilized a xenograft model of human melanoma. researchgate.net Specifically, NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice were inoculated with A375-R melanoma cells. researchgate.net The treatment protocols were initiated once the tumors reached a volume of approximately 100 mm³. researchgate.net The results showed that orally administered this compound significantly and dose-dependently reduced tumor growth compared to the control group. researchgate.net

A critical aspect of the in vivo evaluation of this compound has been its efficacy against cancer cells that have developed resistance to standard therapies. researchgate.net Acquired resistance is a major obstacle in melanoma treatment, particularly against BRAF inhibitors like vemurafenib (PLX4032). okayama-u.ac.jp

The A375-R cell line used in the xenograft models is a BRAF V600E mutant human melanoma line characterized by its acquired resistance to PLX4032. researchgate.netokayama-u.ac.jp In these preclinical models, PLX4032 as a single agent showed little to no efficacy in inhibiting the growth of the resistant tumors. researchgate.net In contrast, this compound administered as a single agent exhibited strong tumor growth inhibition in the PLX4032-resistant A375-R xenograft model. researchgate.netokayama-u.ac.jp Furthermore, when this compound was administered in combination with PLX4032, it also effectively inhibited the growth of these resistant melanomas. researchgate.net These findings underscore the potential of this compound to overcome acquired resistance mechanisms in cancer. researchgate.netokayama-u.ac.jp

Data Tables

Table 1: Preclinical Xenograft Model for this compound Evaluation

Parameter Description
Animal Model NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice
Cell Line A375-R (Human melanoma with acquired resistance to PLX4032)
Cancer Phenotype BRAFV600E mutant melanoma, Vemurafenib (PLX4032)-resistant
Tumor Initiation Subcutaneous inoculation of A375-R cells
Treatment Initiation When tumor volume reached approximately 100 mm³

| Treatment Groups | 1. Vehicle (Control) 2. This compound (50 mg/kg/day) 3. This compound (75 mg/kg/day) 4. PLX4032 (50 mg/kg/day) 5. This compound (50 mg/kg/every other day) + PLX4032 (50 mg/kg/day) | | Route of Administration | Oral | | Primary Endpoint | Measurement of tumor volume every 3 days |

Data sourced from a study on BRAF inhibitor-resistant melanoma. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features of Cumingianoside A

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. irjmets.com For this compound, a triterpenoid (B12794562) saponin (B1150181), its potent biological activities, particularly its antileukemic effects, are attributed to a unique combination of its structural components. vulcanchem.com

The core structure of this compound and its analogues is a 14,18-cycloapoeuphane-type skeleton. vulcanchem.com This complex and relatively rare triterpenoid backbone is a key contributor to its bioactivity. Variations in the substituents on this skeleton among different cumingianosides lead to differences in their biological profiles. vulcanchem.com

Key pharmacophoric features identified in this compound and related compounds generally include:

A Triterpenoid Aglycone: The non-sugar portion of the molecule, which forms the core scaffold.

A Glycosidic Moiety: The sugar part of the molecule, which is attached to the aglycone.

Specific Functional Groups: These include hydroxyl groups, acetyl groups, and epoxide rings, which can participate in hydrogen bonding and other interactions with biological targets. vulcanchem.com

The exceptional potency of this compound against leukemia cells highlights the significance of its specific structural arrangement. vulcanchem.com

Impact of Glycosidic Moiety on Biological Activity

Glycosides are compounds that contain a sugar molecule (glycone) bonded to a non-sugar molecule (aglycone). ontosight.ai In many biologically active glycosides, the sugar portion can be crucial for activity or can improve the pharmacokinetic properties of the compound. nih.gov

For saponins (B1172615) like this compound, the glycosidic moiety plays a significant role in their biological effects. The nature and number of sugar units, as well as their point of attachment to the aglycone, can influence the molecule's solubility, cell permeability, and interaction with target proteins. ontosight.aidokumen.pub

Research on various glycosides has shown that modifications to the sugar part of the molecule can lead to significant changes in bioactivity. frontiersin.org While specific studies detailing the impact of altering the glycosidic moiety of this compound are limited in the public domain, general principles of saponin SAR suggest that:

Type of Sugar: The specific type of sugar (e.g., glucose, rhamnose) can affect activity.

Number of Sugar Units: The length of the sugar chain can influence potency and selectivity.

Linkage Position: The point at which the sugar is attached to the aglycone is critical.

Influence of Aglycone Modifications on Bioactivity

The aglycone, or the non-sugar part of the glycoside, is often the primary determinant of the compound's intrinsic biological activity. dokumen.pub In the case of this compound, the triterpenoid aglycone is the core pharmacophore.

Studies on related triterpenoid saponins have demonstrated that modifications to the aglycone can have a profound impact on their biological effects. These modifications can include:

Oxidation of Methyl Groups: The conversion of methyl groups to hydroxymethyl, aldehyde, or carboxyl groups can alter the compound's polarity and ability to interact with biological targets. dokumen.pub

Alterations in Stereochemistry: The three-dimensional arrangement of atoms is crucial for biological activity.

For instance, acid treatment of this compound and its analogues has been shown to produce new compounds with different skeletons, such as dammar-13(17)-ene and 17,23-epoxydammarane structures. jst.go.jp These new derivatives exhibited potent cytotoxicity, particularly against leukemia and colon cancer cell lines, demonstrating that modifications to the aglycone can lead to novel and potent bioactive compounds. jst.go.jp

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundStructural ModificationResulting SkeletonCytotoxic Activity (ED₅₀)
8 Acid treatment of this compounddammar-13(17)-enePotent cytotoxicity
10 Acid treatment of this compound17,23-epoxydammaranePotent cytotoxicity
12 Acid treatment of Cumingianoside Edammar-12-ene0.078-4 μM
13 Acid treatment of Cumingianoside ETetranortriterpene glucoside0.078-4 μM
14 Acid treatment of Cumindysoside ASimilar to 130.078-4 μM

Source: Adapted from Kashiwada et al. jst.go.jp

Computational Chemistry Approaches in SAR Analysis

Computational chemistry provides powerful tools for understanding the structure-activity relationships of complex molecules like this compound at a molecular level.

Molecular Docking and Receptor Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. mdpi.com

The process involves:

Defining the Target: Obtaining the three-dimensional structure of the target protein, often from X-ray crystallography or homology modeling.

Ligand Preparation: Generating a 3D model of the ligand (this compound).

Docking Simulation: Using software to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring: Evaluating the different poses based on a scoring function that estimates the binding affinity. nih.gov

By analyzing the docked poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the binding site of the target protein. This information is invaluable for understanding the molecular basis of its activity and for designing more potent and selective analogues. mdpi.com

AI-Driven SAR Modeling and Prediction

Data Collection: Compiling a dataset of this compound analogues with their corresponding biological activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their chemical structure (e.g., size, shape, electronic properties).

Model Building: Using machine learning algorithms to build a model that can predict the biological activity of a compound based on its descriptors.

Validation: Testing the model's predictive power on a set of compounds not used in the model-building process.

Design Principles for Enhanced Potency and Selectivity in Analogues

Based on the understanding of the SAR of this compound, several design principles can be proposed for creating analogues with enhanced potency and selectivity:

Scaffold Hopping: While retaining the core pharmacophoric features, the triterpenoid backbone could be modified to explore new chemical space and potentially discover novel mechanisms of action.

Glycorandomization: Systematically varying the sugar moiety (type, number, and linkage) can be a powerful strategy to optimize pharmacokinetic properties and target interactions.

Site-Specific Modifications: Guided by molecular docking and QSAR models, specific functional groups on the aglycone can be modified to enhance binding affinity and selectivity for the target protein. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions within the binding pocket.

Hybrid Molecules: Combining the pharmacophoric features of this compound with those of other known anticancer agents could lead to hybrid molecules with synergistic or dual-acting properties. nih.govnih.gov

By applying these design principles, it may be possible to develop new this compound analogues with improved therapeutic profiles.

Advanced Research Methodologies and Techniques

High-Throughput Screening (HTS) in Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of chemical compounds for their effect on a specific biological target. bmglabtech.comwikipedia.org This automated process utilizes robotics, advanced liquid handling, and sensitive detectors to conduct millions of pharmacological tests in a short period. wikipedia.organu.edu.au The primary goal of HTS is not to fully characterize a substance, but to identify "hits" or "leads"—compounds that exhibit a desired biological activity—from large compound libraries. bmglabtech.com These leads then become the starting point for more focused drug development efforts.

In the context of natural products, HTS is instrumental for screening complex extracts from plants, fungi, and marine organisms to uncover novel bioactive molecules. The discovery and isolation of cytotoxic compounds like the cumingianosides from Dysoxylum cumingianum is consistent with a bioassay-guided fractionation approach, which often begins with a broad screening of crude extracts against cancer cell lines to identify those with potent activity. scispace.comugm.ac.id Although the initial discovery papers may not explicitly detail an HTS campaign, the identification of Cumingianoside A's potent antileukemic and anti-melanoma activity logically follows the HTS paradigm of systematically narrowing down from a complex natural source to a single active molecule. frontiersin.orgresearchgate.net

Table 1: High-Throughput Screening (HTS) Process Overview

Stage Description Key Technologies
Assay Development Creating a robust and miniaturized biological assay (e.g., cell viability, enzyme activity) suitable for automation. Cell-based assays, biochemical assays
Library Screening Testing a large library of compounds (e.g., natural product fractions, synthetic molecules) using the developed assay. Robotics, microplate readers, acoustic dispensers
Data Analysis Applying statistical methods to analyze the large datasets generated and identify statistically significant "hits". Informatics software, quality control metrics
Hit Validation Re-testing the initial hits to confirm their activity and rule out false positives. Dose-response curves, secondary assays

| Lead Generation | Prioritizing confirmed hits for further chemical and biological characterization. | Structure-activity relationship (SAR) studies |

Proteomics and Metabolomics in Pathway Elucidation

Proteomics, the large-scale study of proteins, is critical for deciphering the molecular pathways through which a compound exerts its effects. researchgate.netnih.gov In the investigation of this compound's impact on vemurafenib-resistant melanoma cells, researchers have employed targeted proteomic techniques to unravel its mechanism of action. frontiersin.orgnih.gov

Specifically, immunoblotting (Western blotting) has been used to quantify changes in the expression levels of key regulatory proteins following treatment with this compound. This method has been instrumental in demonstrating that the compound induces apoptosis by activating caspase 3 and caspase 7 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP). frontiersin.orgnih.gov Furthermore, proteomic analysis revealed that this compound causes cell cycle arrest at the G2/M phase by suppressing the activity of the CDK1/cyclin B1 complex. frontiersin.orgnih.gov

A crucial finding from these proteomic studies is the identification of the Endoplasmic Reticulum (ER) stress pathway as a key target. Treatment with this compound was shown to increase the expression of ER stress marker proteins such as RNA-activated protein kinase–like ER kinase (PERK), activating transcription factor 6 (ATF6), and inositol-requiring enzyme 1 (IRE1α). frontiersin.orgnih.gov This targeted analysis provides a clear picture of the signaling cascades that are perturbed by the compound, linking its cytotoxic effects directly to specific molecular events. While broad, untargeted metabolomics studies—which analyze the global profile of small-molecule metabolites—have not been reported for this compound, they represent a future avenue for research to gain a more comprehensive understanding of the metabolic reprogramming it induces in cancer cells. uni-due.demdpi.com

Gene Expression Profiling and Molecular Signaling Analysis

Gene expression profiling provides a snapshot of the transcriptional activity of a cell at a given moment and is a powerful tool for understanding how a compound alters cellular function at the genetic level. Research into this compound has utilized this technique to connect its activity to changes in the expression of specific genes.

The analysis of molecular signaling pathways, informed by both proteomic and gene expression data, confirms that this compound impacts multiple critical cellular processes. frontiersin.orgnih.gov The data converges to show that the compound triggers ER stress, which in turn can lead to both apoptosis and the activation of autophagy-related gene expression. frontiersin.orgnih.gov This detailed molecular signaling analysis is crucial for positioning this compound as a potential therapeutic agent, particularly for cancers that have developed resistance to other treatments. nih.gov

Table 2: Key Molecular Signaling Findings for this compound

Cellular Process Analytical Technique Key Findings
Apoptosis Immunoblotting, Flow Cytometry Increased activation of caspase 3/7; PARP cleavage. frontiersin.orgnih.gov
Cell Cycle Immunoblotting, Flow Cytometry Suppression of CDK1/cyclin B1 complex; G2/M phase arrest. frontiersin.orgnih.gov
ER Stress Immunoblotting Upregulation of PERK, ATF6, and IRE1α protein levels. frontiersin.orgnih.gov

| Autophagy | RT-qPCR, Fluorescence Microscopy | Increased expression of autophagy-related genes; formation of autophagosomes. frontiersin.orgnih.govnih.gov |

Advanced Microscopy Techniques for Cellular Event Visualization

Visualizing the structural and dynamic changes within a cell is essential for validating and contextualizing molecular data. Advanced microscopy techniques have been employed to directly observe the effects of this compound on cancer cells.

Light microscopy was used to document the profound morphological changes that occur in melanoma cells after treatment. Observations revealed classic signs of apoptosis, including cytoplasmic shrinkage and membrane blebbing, providing visual confirmation of the cell death process indicated by molecular assays. frontiersin.org

To investigate the induction of autophagy, fluorescence microscopy was utilized. This technique was applied to visualize the formation and accumulation of LC3B puncta within the cells. nih.gov The conversion of the soluble LC3-I protein to the lipidated LC3-II form, which then appears as distinct fluorescent puncta on the autophagosome membrane, is a hallmark of autophagy. nih.gov By observing an increase in these puncta, researchers could visually confirm that this compound stimulates the formation of autophagosomes, corroborating the gene expression data. nih.gov These microscopy studies provide crucial, direct evidence of the cellular events triggered by the compound.

In Silico Modeling and Predictive Analytics in Drug Discovery Research

In silico methods, which involve computer-based modeling and simulation, are increasingly vital in modern drug discovery for predicting a compound's behavior, optimizing its structure, and understanding its interactions at a molecular level. ugm.ac.idreaganudall.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can accelerate the research process and reduce reliance on expensive and time-consuming laboratory experiments. mdpi.comnih.gov

While specific in silico modeling studies for this compound have not been prominently published, this methodology represents a significant area for future research. For instance, molecular docking could be used to predict how this compound binds to key protein targets, such as those in the ER stress or cell cycle pathways. nih.gov This could help to elucidate its precise binding site and the atomic-level interactions that underpin its inhibitory activity. Predictive analytics and machine learning models could also be developed based on the existing data for the Cumingianoside family of compounds to predict the activity of novel analogues, thereby guiding synthetic efforts to create derivatives with improved potency or more favorable pharmacological properties. researchgate.netmdpi.com The application of these computational tools will be invaluable in the rational design of next-generation therapeutics based on the this compound scaffold.

Future Perspectives and Translational Research Potential

Exploration of Novel Biological Targets for Cumingianoside A

Initial research has illuminated the primary mechanisms by which this compound exerts its anti-cancer effects, yet a deeper exploration of its biological targets is crucial for its development. Studies have shown that the compound induces G2/M phase cell cycle arrest in melanoma cells resistant to BRAF inhibitors. nih.govnih.gov This is achieved through the suppression of the CDK1/cyclin B1 complex, a key regulator of the G2/M transition. nih.gov

Furthermore, this compound triggers apoptotic cell death, evidenced by the increased activation of executioner caspases, specifically caspase-3 and caspase-7, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Beyond direct apoptosis induction, the compound also stimulates an endoplasmic reticulum (ER) stress response and autophagy-like activity. nih.govnih.gov The induction of ER stress is a significant finding, as co-treatment with an ER stress inhibitor was found to reduce the apoptosis induced by this compound, suggesting that pathways governing protein folding and stress response are key biological targets. nih.gov The observation of increased autophagosome formation and expression of autophagy-related genes points to another complex cellular process modulated by this saponin (B1150181). nih.govnih.gov Future research will likely focus on identifying the direct binding partners of this compound to better understand how it initiates these downstream effects.

Combination Therapeutic Strategies in Preclinical Models

A significant hurdle in cancer therapy is the development of acquired resistance to targeted drugs. researchgate.net this compound has shown considerable promise in overcoming this challenge in preclinical settings. nih.gov Specifically, its efficacy has been evaluated in combination with vemurafenib (B611658) (PLX4032), a BRAF inhibitor used in melanoma treatment. nih.gov

In a xenograft mouse model using human melanoma cells (A375-R) with acquired resistance to PLX4032, this compound demonstrated potent anti-tumor activity both as a single agent and in combination with the BRAF inhibitor. nih.govnih.gov Oral administration of this compound alone led to a significant, dose-dependent reduction in tumor growth. nih.gov Notably, a combination therapy of this compound and PLX4032, even at a reduced administration frequency, resulted in significant tumor growth inhibition, comparable to higher doses of this compound alone. nih.gov This combination also appeared to impair angiogenesis within the tumors, as indicated by decreased staining for VEGF and the endothelial cell marker CD31. nih.gov These findings strongly support the strategy of using this compound to re-sensitize resistant tumors to existing targeted therapies.

Table 1: Preclinical Combination Study of this compound

Disease ModelCell LineCombination AgentsKey FindingsReference
PLX4032-Resistant Melanoma XenograftA375-R (BRAFV600E mutant)This compound + PLX4032 (Vemurafenib)Combination treatment effectively inhibited tumor growth and reduced tumor weight in a model of acquired resistance. nih.gov nih.gov

Development of this compound as a Lead Compound for Further Preclinical Research

A lead compound in drug discovery is a chemical starting point that exhibits promising therapeutic activity and can be optimized through further chemical modification. This compound possesses several characteristics that make it an excellent lead compound for preclinical research. nih.govnih.gov As a phyto-triterpenoid saponin, it represents a complex and unique chemical scaffold that is often difficult to achieve through conventional synthetic chemistry. nih.gov

Its demonstrated efficacy against various human cancer cell lines, and particularly its potent activity against BRAF inhibitor-resistant melanoma, addresses a critical unmet need in oncology. nih.govresearchgate.net The initial in vivo studies have not only confirmed its anti-tumor activity but also indicated little toxicity in the animal models, a crucial factor for further development. nih.govnih.gov The elucidation of its multi-faceted mechanism of action—including cell cycle arrest, induction of apoptosis via ER stress, and modulation of autophagy—provides multiple avenues for mechanistic studies and potential biomarker development. nih.govnih.gov These well-documented biological activities make this compound a strong foundation for programs aimed at developing novel anti-cancer agents. nih.gov

Addressing Resistance Mechanisms in Disease Models

The ability of cancer cells to develop resistance to therapies is a primary cause of treatment failure. researchgate.net this compound has been specifically investigated for its potential to counteract these resistance mechanisms. nih.gov The preclinical disease model used in key studies was a human melanoma xenograft with acquired resistance to the BRAF inhibitor PLX4032 (vemurafenib). nih.govresearchgate.net This model mimics the clinical scenario where patients with BRAF-mutated melanoma initially respond to targeted therapy but later relapse due to resistance. researchgate.net

In this clinically relevant model, this compound demonstrated a clear ability to inhibit the growth of these resistant tumors. nih.gov The compound's mechanism does not appear to rely on the BRAF pathway that is inhibited by PLX4032, but rather on alternative cell death pathways, including the induction of ER stress and apoptosis. nih.govnih.gov By activating these parallel pathways, this compound can bypass the specific mechanisms that confer resistance to the BRAF inhibitor. nih.gov This makes it a valuable tool for addressing the challenge of therapeutic resistance and provides a strong rationale for its continued investigation in disease models where drug resistance is a major obstacle. pharmaron.com

Role of this compound in Natural Product-Based Drug Discovery Pipelines

Natural products have historically been a cornerstone of drug discovery, providing novel chemical structures and biological activities. This compound exemplifies the value of this approach in modern therapeutic pipelines. nih.gov Isolated from the plant Dysoxylum cumingianum, it represents the successful identification of a bioactive molecule from a natural source. nih.govresearchgate.net

The journey of this compound from isolation to mechanistic elucidation and preclinical testing showcases a classic natural product drug discovery pipeline. nih.gov Its unique triterpenoid (B12794562) saponin structure and its ability to overcome drug resistance in a major cancer type highlight the potential for natural products to provide solutions to complex medical challenges that synthetic libraries may not address. nih.govresearchgate.net As a compound with proven in vivo efficacy and a distinct mechanism of action, this compound serves as an important lead for potential semi-synthetic optimization to improve its potency, selectivity, and pharmacokinetic properties, further cementing the role of natural products in the development of next-generation therapeutics. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and purifying Cumingianoside A from natural sources?

  • Methodology : Use column chromatography (silica gel or reverse-phase) with gradient elution for initial separation, followed by HPLC purification. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Confirm compound identity by comparing spectral data with literature values .
  • Key considerations : Optimize solvent systems (e.g., methanol-water or acetonitrile gradients) to improve yield and minimize co-elution of structurally similar saponins. Document all steps in supplementary materials for reproducibility .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign proton and carbon signals using 2D experiments (COSY, HSQC, HMBC) to resolve glycosidic linkages and aglycone structure.
  • MS/MS : Fragment ions in HRMS to verify sugar moieties and aglycone fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve absolute configuration .
    • Validation : Cross-reference data with published spectra in databases like SciFinder or Reaxys, ensuring alignment with peer-reviewed studies .

Q. What in vitro assays are appropriate for preliminary pharmacological screening of this compound?

  • Methodology :

  • Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity : Measure TNF-α or IL-6 inhibition in LPS-stimulated macrophages.
  • Dose-response curves : Calculate IC₅₀ values with triplicate replicates and statistical validation (e.g., ANOVA) .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out assay interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Meta-analysis : Systematically compare studies for variables like cell line origin, assay protocols, and compound purity. Use tools like PRISMA guidelines to identify confounding factors .
  • Dose optimization : Replicate conflicting experiments under standardized conditions (e.g., identical cell passage numbers, serum-free media) .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk that may explain discrepancies .
    • Documentation : Publish raw data and experimental logs in open-access repositories to facilitate peer validation .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound in plant systems?

  • Methodology :

  • Transcriptomics : Sequence RNA from high- vs. low-producing plant tissues to identify candidate genes (e.g., cytochrome P450s, glycosyltransferases).
  • Heterologous expression : Clone candidate genes into E. coli or yeast for functional characterization .
  • Isotope labeling : Track ¹³C-labeled precursors in tracer studies to map metabolic flux .
    • Challenges : Address enzyme promiscuity and compartmentalization in planta by using subcellular localization assays (e.g., GFP fusion) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

  • Methodology :

  • ADME profiling : Use LC-MS/MS to measure plasma concentration-time curves in rodent models. Assess bioavailability, half-life, and tissue distribution .
  • Toxicology : Conduct acute/chronic toxicity tests (OECD guidelines) with histopathology and serum biomarkers (ALT, AST, creatinine).
  • Species selection : Prioritize models with metabolic similarities to humans (e.g., cynomolgus monkeys for hepatic clearance studies) .
    • Ethics : Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Tools : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC₅₀ calculations. Apply Bonferroni correction for multiple comparisons .
  • Reproducibility : Report mean ± SEM with exact p-values (avoid "p < 0.05"). Share raw datasets in FAIR-compliant repositories .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

  • Documentation : Publish detailed SOPs in supplementary materials, including solvent ratios, temperature, and centrifugation parameters .
  • Validation : Collaborate with independent labs for cross-validation. Use certified reference materials (CRMs) where available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.